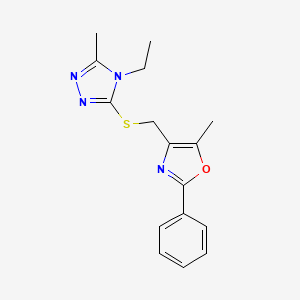
4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a derivative of the 1,2,4-triazole and oxazole classes, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, supported by recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole ring and an oxazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and oxazole groups exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown enhanced activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves interference with cell wall synthesis and disruption of metabolic pathways.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Compound A | Bacillus cereus | Moderate | |
| Compound B | Staphylococcus aureus | High | |
| Compound C | Escherichia coli | Low |
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. These compounds have been found to target various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC).
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of synthesized triazole derivatives on different cancer cell lines (HCT116, MCF7), several compounds displayed promising results. For instance:
- Compound D exhibited an IC50 value of 10.1 µM against the HUH7 liver carcinoma cell line, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Triazole derivatives inhibit key enzymes involved in DNA synthesis and repair.
- Cell Membrane Disruption : Some compounds can disrupt bacterial cell membranes leading to cell lysis.
- Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.
Propiedades
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-4-20-12(3)18-19-16(20)22-10-14-11(2)21-15(17-14)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFXHIDAVRIMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














